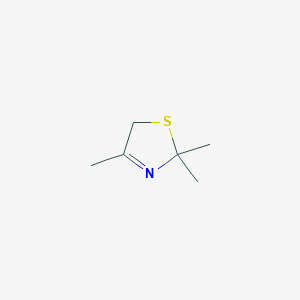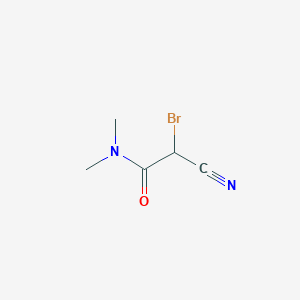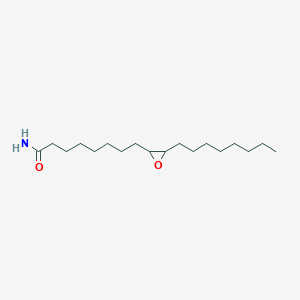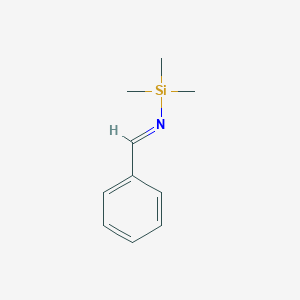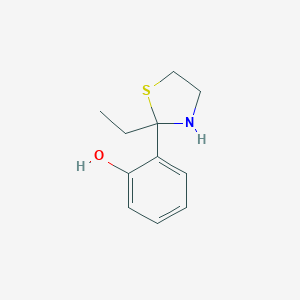
2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol, also known as etophenol, is a synthetic compound that belongs to the class of thiazolidine derivatives. It is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Etophenol is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It has been used to study the effects of antioxidants, anti-inflammatory agents, and other compounds on various biochemical pathways. Etophenol is also used in the development of new drugs and therapies.
Mecanismo De Acción
Etophenol acts as a scavenger of free radicals and reactive oxygen species (ROS). It also inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the biosynthesis of prostaglandins and leukotrienes, respectively. Etophenol has been shown to have anti-inflammatory, antioxidant, and antitumor properties.
Biochemical and Physiological Effects:
Etophenol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. Etophenol also reduces the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol has been shown to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etophenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and is relatively inexpensive. However, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. In addition, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol can interfere with some assays, such as those that rely on the production of ROS.
Direcciones Futuras
For the use of 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol in scientific research include the development of new drugs and therapies, the study of the effects of various compounds on the production of ROS and pro-inflammatory cytokines, and the development of new assays for the detection of free radicals and ROS.
Métodos De Síntesis
Etophenol can be synthesized by the reaction of 2-mercaptoacetophenone with ethyl bromoacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrazine hydrate to yield 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol. The purity of 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol can be improved by recrystallization from ethanol.
Propiedades
Número CAS |
16763-44-3 |
|---|---|
Nombre del producto |
2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol |
Fórmula molecular |
C11H15NOS |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
2-(2-ethyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C11H15NOS/c1-2-11(12-7-8-14-11)9-5-3-4-6-10(9)13/h3-6,12-13H,2,7-8H2,1H3 |
Clave InChI |
NPFRGGNPCMCMLK-UHFFFAOYSA-N |
SMILES |
CCC1(NCCS1)C2=CC=CC=C2O |
SMILES canónico |
CCC1(NCCS1)C2=CC=CC=C2O |
Sinónimos |
2-(2-Ethyl-2-thiazolidinyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



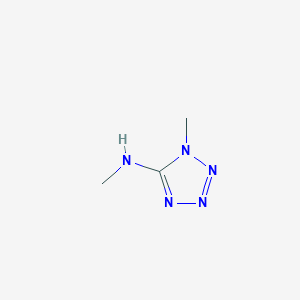
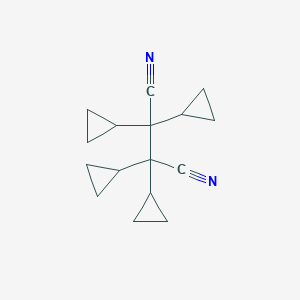
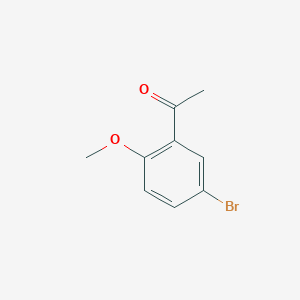
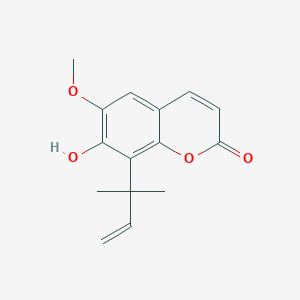
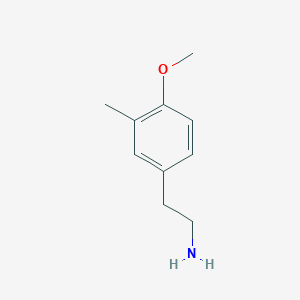
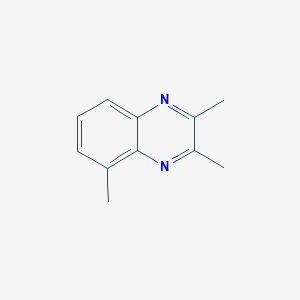
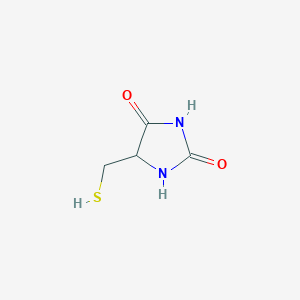
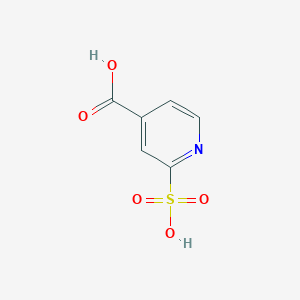
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
